
N-cyclopentyl-4-methyl-1-piperidinecarboxamide
Descripción general
Descripción
N-cyclopentyl-4-methyl-1-piperidinecarboxamide, also known as CPP-109, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 belongs to the class of compounds known as piperidinecarboxamides, which are structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-methyl-1-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in the treatment of addiction, specifically cocaine and alcohol addiction. N-cyclopentyl-4-methyl-1-piperidinecarboxamide works by inhibiting the activity of an enzyme called histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-cyclopentyl-4-methyl-1-piperidinecarboxamide increases the expression of genes that are involved in the formation of new synapses in the brain, leading to increased plasticity and the potential for long-term changes in behavior.
Mecanismo De Acción
N-cyclopentyl-4-methyl-1-piperidinecarboxamide inhibits the activity of HDAC by binding to the active site of the enzyme, preventing it from removing acetyl groups from histone proteins. This leads to an increase in the acetylation of histones, which in turn leads to an increase in the expression of genes that are involved in synaptic plasticity and long-term memory formation.
Biochemical and Physiological Effects
N-cyclopentyl-4-methyl-1-piperidinecarboxamide has been shown to increase the expression of genes that are involved in the formation of new synapses in the brain, leading to increased plasticity and the potential for long-term changes in behavior. Additionally, N-cyclopentyl-4-methyl-1-piperidinecarboxamide has been shown to increase the activity of the neurotransmitter dopamine in the brain, which is involved in the reward pathway and is thought to play a role in addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-4-methyl-1-piperidinecarboxamide in lab experiments is its specificity for HDAC inhibition, which allows for targeted manipulation of gene expression. Additionally, N-cyclopentyl-4-methyl-1-piperidinecarboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one limitation of using N-cyclopentyl-4-methyl-1-piperidinecarboxamide in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-4-methyl-1-piperidinecarboxamide. One area of interest is the role of HDAC inhibition in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, there is interest in developing more potent and selective HDAC inhibitors that may have greater therapeutic potential. Finally, there is interest in developing formulations of N-cyclopentyl-4-methyl-1-piperidinecarboxamide that have longer half-lives and may be more effective in certain therapeutic applications.
Conclusion
In conclusion, N-cyclopentyl-4-methyl-1-piperidinecarboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in the treatment of addiction. N-cyclopentyl-4-methyl-1-piperidinecarboxamide works by inhibiting the activity of HDAC, leading to increased plasticity and the potential for long-term changes in behavior. While there are limitations to using N-cyclopentyl-4-methyl-1-piperidinecarboxamide in lab experiments, there are several potential future directions for research on this compound.
Propiedades
IUPAC Name |
N-cyclopentyl-4-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10-6-8-14(9-7-10)12(15)13-11-4-2-3-5-11/h10-11H,2-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOPMGDDYCFTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-methylpiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



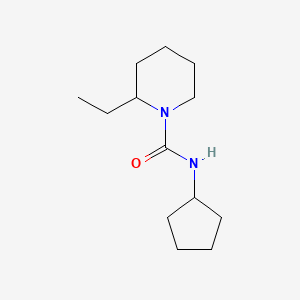
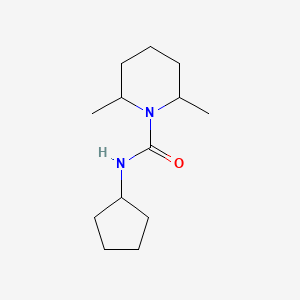
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)
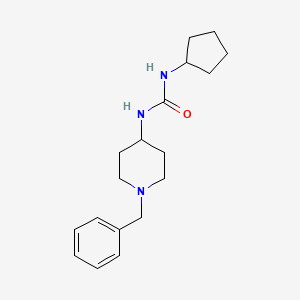
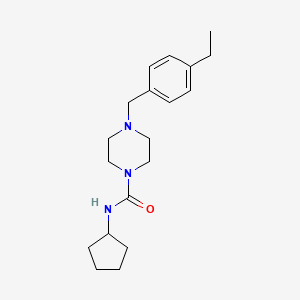
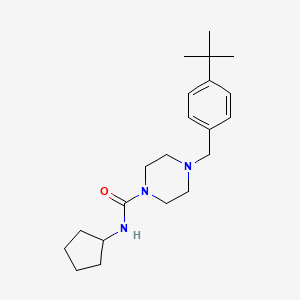
![ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285398.png)
![ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)
![ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate](/img/structure/B4285422.png)
![ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycylglycinate](/img/structure/B4285438.png)
![ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate](/img/structure/B4285452.png)
![ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4285456.png)
![4-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4285461.png)
![ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)